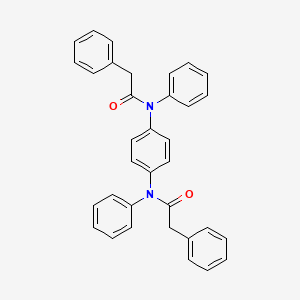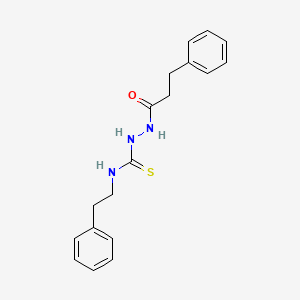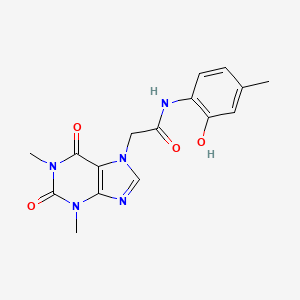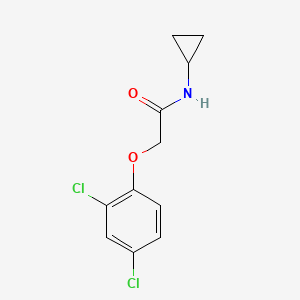![molecular formula C17H15BrClNO3 B5202930 propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate CAS No. 6264-18-2](/img/structure/B5202930.png)
propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate, also known as BC-11, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BC-11 is a member of the benzamide family, which has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
The mechanism of action of propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in regulating gene expression. Inflammatory cytokines are produced by immune cells in response to infection or injury, and this compound has been shown to inhibit the production of these cytokines by blocking the activation of the NF-κB signaling pathway. In HIV-infected cells, this compound has been shown to inhibit the activity of the HIV protease enzyme, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Inflammatory cytokines play a key role in the development of many diseases, and this compound has been shown to inhibit the production of these cytokines, leading to a reduction in inflammation. In HIV-infected cells, this compound has been shown to inhibit the replication of the virus, leading to a reduction in viral load.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. This compound has been shown to have a range of biological activities, making it a promising candidate for further research and development. However, one of the limitations of this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some normal cells. Further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Orientations Futures
There are several future directions for research on propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate, including its potential as a therapeutic agent for various diseases, its mechanism of action, and its toxicity. One area of research is the development of this compound analogs with improved potency and selectivity for specific targets. Another area of research is the investigation of this compound in combination with other drugs, such as chemotherapy agents, to enhance its therapeutic effects. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate involves a series of chemical reactions, starting with the reaction of 5-bromo-2-chlorobenzoic acid with propylamine to form propyl 5-bromo-2-chlorobenzoate. This compound is then reacted with phosgene and ammonia to form propyl 4-amino-5-bromo-2-chlorobenzoate. Finally, this compound is reacted with 5-bromo-2-chlorobenzoyl chloride to form this compound, or this compound.
Applications De Recherche Scientifique
Propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate has been studied for its potential applications in various fields, including cancer treatment, inflammation, and viral infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. This compound has also been studied for its anti-viral effects, particularly against the human immunodeficiency virus (HIV), by inhibiting the activity of the HIV protease enzyme.
Propriétés
IUPAC Name |
propyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO3/c1-2-9-23-17(22)11-3-6-13(7-4-11)20-16(21)14-10-12(18)5-8-15(14)19/h3-8,10H,2,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNCZCQJFSQGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367569 |
Source


|
| Record name | Propyl 4-(5-bromo-2-chlorobenzamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6264-18-2 |
Source


|
| Record name | Propyl 4-(5-bromo-2-chlorobenzamido)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5202853.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5202864.png)
![N-[3-(benzyloxy)benzylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine](/img/structure/B5202867.png)


![1-benzyl-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B5202888.png)
![2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5202895.png)
![N-(4-methylbenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5202896.png)

![1-[(2,6-diethoxyphenyl)diazenyl]-2-naphthol](/img/structure/B5202907.png)
![3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5202911.png)


![7-chloro-3,5-dimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5202928.png)